BenchChemオンラインストアへようこそ!

1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one

κ-opioid receptor GPCR selectivity non-basic ligand

1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one (CAS 1824176-31-9; also supplied as the stereochemically defined rac-(4aR,8aR)-cis diastereomer, CAS 1253265-30-3) is a bicyclic δ-lactam belonging to the partially saturated isoquinolinone class, with molecular formula C₉H₁₃NO and molecular weight 151.21 g/mol. The scaffold features a single endocyclic double bond at the 5,8-position, two stereogenic centers at C4a and C8a, a lactam carbonyl at position 3, and zero rotatable bonds—yielding a computed XLogP3 of 0.9, one hydrogen bond donor, and one hydrogen bond acceptor.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
Cat. No. B13177516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1C=CCC2C1CC(=O)NC2
InChIInChI=1S/C9H13NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-2,7-8H,3-6H2,(H,10,11)
InChIKeyVKJDPKSHGXEIBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one: Core Scaffold Identity, Physicochemical Profile, and Procurement Specifications


1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one (CAS 1824176-31-9; also supplied as the stereochemically defined rac-(4aR,8aR)-cis diastereomer, CAS 1253265-30-3) is a bicyclic δ-lactam belonging to the partially saturated isoquinolinone class, with molecular formula C₉H₁₃NO and molecular weight 151.21 g/mol . The scaffold features a single endocyclic double bond at the 5,8-position, two stereogenic centers at C4a and C8a, a lactam carbonyl at position 3, and zero rotatable bonds—yielding a computed XLogP3 of 0.9, one hydrogen bond donor, and one hydrogen bond acceptor . This scaffold serves as the core structural motif for multiple biologically active chemotypes, including selective κ-opioid receptor (KOR) ligands, δ-opioid agonists, and enantioselective synthesis intermediates for complex alkaloid-like polycyclic systems [1][2]. Commercial availability typically specifies ≥95% purity .

Why 1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one Cannot Be Replaced by Other Saturation States or Isoquinolinone Analogs in Receptor-Targeted and Stereoselective Applications


The isoquinolinone scaffold family spans a continuum of saturation states—from fully aromatic tetrahydroisoquinolin-3-ones through partially saturated hexahydro and octahydro variants to fully saturated decahydroisoquinolin-3-ones—yet these analogs are not functionally interchangeable. The specific 5,8-endo olefin in 1,2,3,4,4a,5,8,8a-octahydroisoquinolin-3-one confers a unique combination of conformational rigidity, non-basic nitrogen character (when elaborated as the 1-one-8-carboxamide), and stereochemical definition that directly governs receptor selectivity, synthetic accessibility, and downstream functionalization potential [1]. In head-to-head pharmacological comparisons, octahydroisoquinoline analogs exhibit intermediate antinociceptive potency and distinct opioid receptor selectivity profiles relative to their decahydro counterparts, while the non-basic carboxamide derivatives derived from this scaffold demonstrate exclusive KOR affinity—sparing MOR, DOR, and 38 other GPCR targets—a selectivity profile unattainable with basic amine-containing tetrahydro or decahydro scaffolds [2][3]. Generic substitution with a different saturation state therefore risks loss of receptor selectivity, altered pharmacokinetics, and failed stereochemical control in synthetic cascades.

Quantitative Differentiation Evidence for 1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one Against Closest Structural Analogs


Non-Basic KOR Ligand Scaffold: Exclusive κ-Selectivity Versus Traditional Basic Opioid Pharmacophores

The octahydroisoquinolin-1-one-8-carboxamide chemotype derived from the parent octahydroisoquinolin-3-one scaffold is characterized by the complete absence of basic nitrogen atoms—a property that distinguishes it from essentially all classical opioid ligands (e.g., morphinans, arylacetamides such as U-69593, and peptides) which contain protonatable amines essential for canonical opioid receptor binding [1]. This non-basic character translates into exclusive κ-opioid receptor (KOR) affinity: compounds in this series show no detectable binding to the μ-opioid receptor (MOR), δ-opioid receptor (DOR), or any of 38 additional GPCR targets screened, whereas the arylacetamide U-69593 (a prototypical basic KOR agonist) retains measurable cross-reactivity [1][2]. The general KOR binding affinity for this non-basic chemotype falls in the low to mid nanomolar range (5–200 nM) [2].

κ-opioid receptor GPCR selectivity non-basic ligand KOR agonist

Intermediate Antinociceptive Potency: Octahydro Series Bridges Decahydro Scaffold Activity Gap

In a systematic comparison of trans-3-(decahydro-4a-isoquinolinyl)phenols versus trans-3-(octahydro-4a-isoquinolinyl)phenols by Judd et al. (1992), the octahydroisoquinoline analogs consistently exhibited intermediate antinociceptive activity relative to their 6-substituted and 7-substituted decahydro counterparts [1]. Within the decahydro series, introduction of a 6-exocyclic methylene group enhanced both antinociceptive potency and κ-opioid receptor selectivity; the octahydroisoquinoline analogs occupied the middle ground, offering a distinct balance of potency and receptor selectivity not achievable with either the 6-substituted or 7-substituted decahydro scaffolds alone. The most potent compound overall—the axial 8-methyl-6-exocyclic methylene isoquinoline (20)—achieved an ED₅₀ of 0.05 mg/kg sc in the mouse abdominal constriction assay, whereas its equatorial 8-methyl isomer (16) was 66-fold less potent (ED₅₀ = 3.3 mg/kg sc), underscoring the critical influence of stereochemistry at the octahydroisoquinoline ring junction [1].

antinociception opioid analgesic ED50 structure-activity relationship

Enantioselective Organocatalytic Cascade: >99% ee Stereochemical Control Enabled by the 5,8-Unsaturation

The 5,8-endo olefin in 1,2,3,4,4a,5,8,8a-octahydroisoquinolin-3-one is not merely a structural descriptor—it is the key functional handle enabling highly enantioselective organocatalytic cascade reactions. Yang et al. (2015) demonstrated a one-pot enantioselective synthesis of 7-azaindole-octahydroisoquinolin-3-one systems achieving >99% enantiomeric excess while constructing five contiguous stereogenic centers [1]. This level of stereochemical control is enabled by the specific unsaturation pattern, which provides the requisite reactivity for the organocatalytic Michael–Michael-aldol-Henry cascade. In contrast, the fully saturated decahydroisoquinolin-3-one lacks the olefin required for this cascade chemistry, while the aromatic tetrahydroisoquinolin-3-one presents a fundamentally different reactivity profile (electrophilic aromatic substitution rather than olefin addition), making the octahydro scaffold the only viable entry point for this class of stereochemically complex polycyclic products [1].

enantioselective synthesis organocatalysis one-pot cascade stereogenic centers

Distinct KOR Chemotype: Differential Mutation Profiling Versus Dynorphin A, U-69593, and Salvinorin A

The octahydroisoquinolinone carboxamide '1xx' represents one of only four chemically distinct KOR agonist chemotypes systematically profiled by Vardy et al. (2013) using site-directed mutagenesis across 18 positions in the KOR agonist binding site [1]. The study demonstrated that different chemotypes—the peptide dynorphin A(1–17), the arylacetamide U-69593, the diterpene salvinorin A, and the non-charged octahydroisoquinolinone carboxamide 1xx—exhibit distinct, non-overlapping patterns of sensitivity to point mutations, confirming that each chemotype engages the receptor through a unique binding mode and activation mechanism [1]. Mutations affecting function more than binding were predominantly located at the periphery of the binding site and did not interact strongly with the various ligands, suggesting that the octahydroisoquinolinone scaffold accesses functional receptor conformations distinct from those engaged by the other three chemotypes [1]. This chemotype-selective activation has implications for biased signaling: the octahydroisoquinolinone scaffold can potentially be tuned to favor G-protein signaling over β-arrestin recruitment, or vice versa, a dimension not accessible to all chemotypes.

κ-opioid receptor chemotype selectivity site-directed mutagenesis biased signaling

Scaffold Physicochemical Differentiation: XLogP3, H-Bond Profile, and Conformational Rigidity Versus Hexahydro and Decahydro Analogs

The octahydroisoquinolin-3-one scaffold occupies a distinct physicochemical niche among saturation-state analogs. The rac-(4aR,8aR)-cis diastereomer has a computed XLogP3 of 0.9, one H-bond donor, one H-bond acceptor, zero rotatable bonds, and a complexity index of 198 . By comparison, the 5,6,7,8-tetrahydro (hexahydro) analog (CAS 102879-33-4) has XLogP 0.7 with two H-bond acceptors, while the fully aromatic tetrahydroisoquinolin-3-one system has two H-bond acceptors and a planar architecture . The trans-decahydroisoquinoline scaffold, lacking the lactam carbonyl, exhibits a predicted pKa of ~11.84—strongly basic—in contrast to the non-basic character achievable with the octahydro-1-one-8-carboxamide elaboration . The zero rotatable bond count of the octahydro scaffold is particularly notable: it confers maximum conformational rigidity, which translates into reduced entropic penalty upon receptor binding and more predictable SAR in lead optimization campaigns.

physicochemical properties XLogP3 hydrogen bonding drug-likeness CNS penetration

Validated Application Scenarios for 1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-One Based on Quantitative Differentiation Evidence


KOR-Selective Probe and TherapeuticCandidate Development Requiring Minimal Off-Target GPCR Liability

Research groups pursuing κ-opioid receptor (KOR) probe molecules or therapeutic candidates where MOR-mediated side effects must be eliminated should prioritize the octahydroisoquinolin-1-one-8-carboxamide scaffold derived from this building block. The non-basic nature of the elaborated scaffold—a property rooted in the specific oxidation state of the octahydroisoquinolin-3-one core—enables exclusive KOR affinity with zero detectable binding to MOR, DOR, and 38 additional GPCR targets, a selectivity profile documented by Frankowski et al. (2010) and independently validated through chemotype-level mutagenesis profiling by Vardy et al. (2013) [1][2]. Traditional basic amine-containing opioid scaffolds (morphinans, arylacetamides, decahydroisoquinolines) cannot achieve this exclusivity profile due to the conserved ionic interaction between the protonated amine and Asp138³·³² of opioid receptors.

Stereochemically Complex Polycyclic Alkaloid Library Synthesis via Organocatalytic Cascades

Synthetic chemistry groups engaged in diversity-oriented synthesis of alkaloid-like polycyclic libraries should select the octahydroisoquinolin-3-one scaffold specifically for its 5,8-endo olefin, which serves as the essential reactive handle for enantioselective organocatalytic cascade reactions. As demonstrated by Yang et al. (2015), this unsaturation enables one-pot construction of systems containing five contiguous stereogenic centers with >99% ee—a stereochemical outcome unattainable with the fully saturated decahydroisoquinolin-3-one (no olefin) or the aromatic tetrahydroisoquinolin-3-one (different reactivity mode) [3]. The tandem Diels-Alder/acylation strategy reported for this scaffold further provides exclusive endo product formation with carboxylic acid and olefin handles for downstream diversification [4].

Structure-Activity Relationship (SAR) Studies Exploring the Potency–Selectivity Continuum Between Decahydro and Octahydro Opioid Ligands

Medicinal chemistry teams optimizing opioid receptor ligands across the potency–selectivity spectrum should incorporate octahydroisoquinoline-based scaffolds as a distinct SAR data point between the highly potent 6-substituted decahydro series and the less potent 7-substituted decahydro series. Judd et al. (1992) established that octahydroisoquinoline analogs exhibit intermediate antinociceptive activity and distinct κ/μ selectivity ratios relative to both decahydro sub-series, with stereochemistry at the ring junction producing up to 66-fold differences in potency (axial ED₅₀ = 0.05 mg/kg vs. equatorial ED₅₀ = 3.3 mg/kg) [5]. This intermediate tier cannot be accessed by simply varying substituents on the decahydro core and requires procurement of the octahydro scaffold specifically.

Non-Basic CNS-Penetrant Ligand Design Leveraging Favorable Physicochemical Parameters

Drug discovery programs targeting CNS receptors with non-basic ligands should evaluate the octahydroisoquinolin-3-one scaffold based on its computed XLogP3 of 0.9—within the optimal range for blood-brain barrier penetration—combined with zero rotatable bonds, which maximizes ligand efficiency and minimizes entropic penalty upon receptor binding . In contrast, the hexahydro analog (XLogP 0.7, two HBA) is more polar, while the decahydroisoquinoline scaffold introduces a strongly basic amine (predicted pKa ~11.84) that would dominate pharmacokinetic behavior and promote undesirable off-target interactions . The octahydro scaffold thus occupies a uniquely balanced physicochemical space for CNS applications.

Quote Request

Request a Quote for 1,2,3,4,4a,5,8,8a-Octahydroisoquinolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.